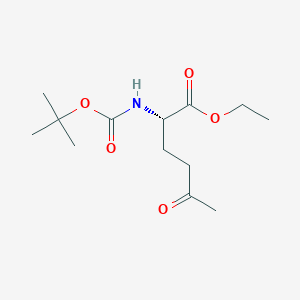
(S)-2-tert-Butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amino group . The general reaction scheme is as follows:
Protection of the Amino Group: The amino group of the precursor is reacted with di-tert-butyl dicarbonate in the presence of a base to form the Boc-protected intermediate.
Esterification: The intermediate is then esterified with ethanol to yield the final product, (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety . The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution
Reduction: Sodium borohydride (NaBH4)
Major Products Formed
Deprotection: The removal of the Boc group yields the free amino acid derivative.
Substitution: Substituted amino acid derivatives with different functional groups.
Reduction: The corresponding alcohol derivative.
Aplicaciones Científicas De Investigación
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)pentanoic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is unique due to its specific structure, which includes both a Boc-protected amino group and a keto group. This combination allows for versatile chemical transformations and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-18-11(16)10(8-7-9(2)15)14-12(17)19-13(3,4)5/h10H,6-8H2,1-5H3,(H,14,17)/t10-/m0/s1 |
Clave InChI |
XKWHCBFPTFZGLK-JTQLQIEISA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCC(=O)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C(CCC(=O)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


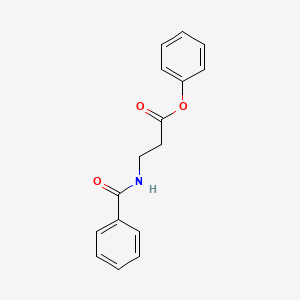
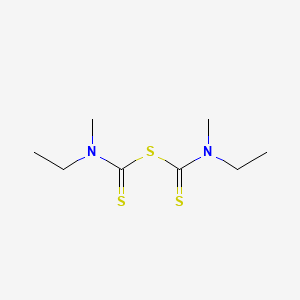
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)
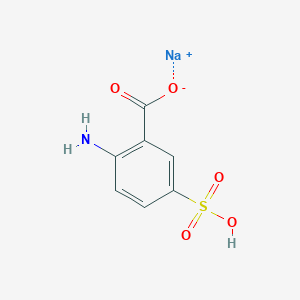
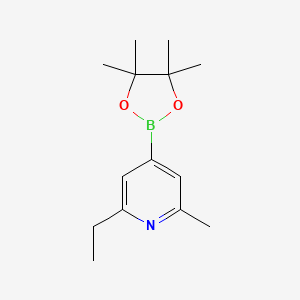
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
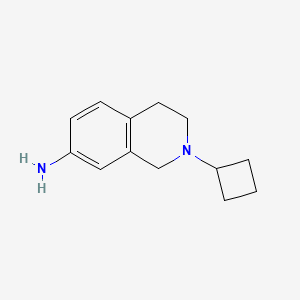
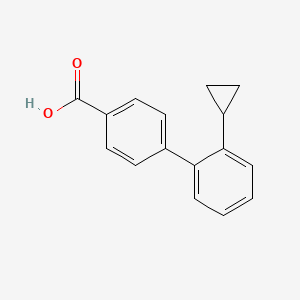
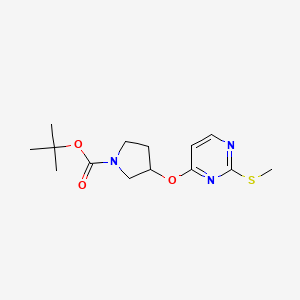
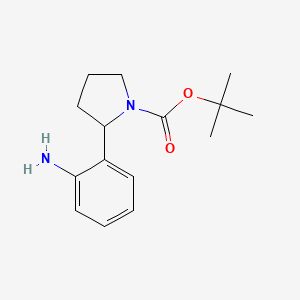
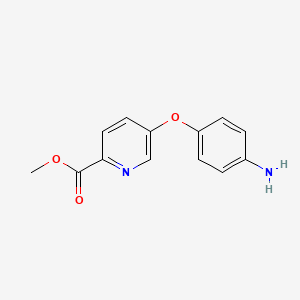
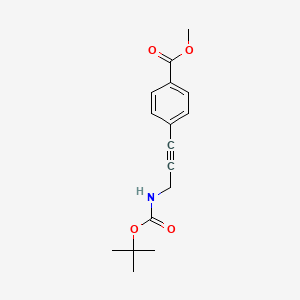
![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)
